3-Prop-2-ynylazetidine;hydrochloride
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Overview
Description
Synthetic Routes and Reaction Conditions:
Azetidine Synthesis: Various methods have been developed for the synthesis of azetidines, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Functionalization: The synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds via a Pd-catalysed cross-coupling between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides.
Industrial Production Methods:
- Industrial production methods for azetidines often involve large-scale cyclocondensation reactions and cross-coupling reactions, utilizing catalysts and specific reaction conditions to achieve high yields and purity .
Types of Reactions:
Click Chemistry: The alkyne group in 3-Prop-2-ynylazetidine;hydrochloride can participate in click reactions with azides to form triazoles.
Nucleophilic Substitution: The fluorine atom on the azetidine ring may undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The hydrochloride salt can undergo hydrolysis in water, releasing the neutral 3-prop-2-ynylazetidine molecule and a chloride ion.
Common Reagents and Conditions:
Click Chemistry: Typically involves copper(I) catalysts and azides under mild conditions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Hydrolysis: Usually occurs in aqueous environments at room temperature.
Major Products:
Triazoles: Formed from click chemistry reactions.
Substituted Azetidines: Resulting from nucleophilic substitution reactions.
Neutral Azetidine: Produced from hydrolysis of the hydrochloride salt.
Scientific Research Applications
Medicinal Chemistry: The azetidine ring and reactive alkyne group make it a valuable building block for designing bioactive molecules.
Materials Science: Its structure suggests potential use in creating novel materials with specific electronic properties.
Polymerization: Azetidines are used as monomers in the synthesis of polyamines and other polymers.
Mechanism of Action
Comparison with Similar Compounds
Azetidine Derivatives: Compounds like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride have shown neuroprotective effects.
Aziridines: While aziridines are also three-membered nitrogen-containing rings, azetidines are more stable and exhibit unique reactivity due to their ring strain.
Uniqueness:
- The presence of both a fluorine atom and a propargyl group in 3-Prop-2-ynylazetidine;hydrochloride makes it distinct from other azetidine derivatives, providing unique sites for chemical modification and potential applications in various fields.
Properties
IUPAC Name |
3-prop-2-ynylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJORJGHLHKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418720-10-0 |
Source
|
Record name | 3-(prop-2-yn-1-yl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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